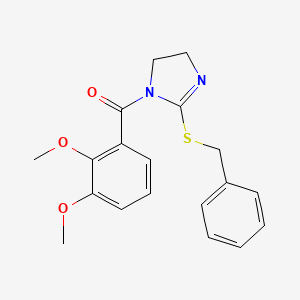

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone

Beschreibung

The compound "(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone" is a substituted imidazole derivative characterized by a benzylthio group at the 2-position of a 4,5-dihydroimidazole ring and a 2,3-dimethoxyphenyl methanone moiety.

Eigenschaften

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2,3-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-23-16-10-6-9-15(17(16)24-2)18(22)21-12-11-20-19(21)25-13-14-7-4-3-5-8-14/h3-10H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDAIPIXDUJXMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCN=C2SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Benzylthio Group: This step involves the nucleophilic substitution of a benzyl halide with a thiol group, forming the benzylthio moiety.

Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the imidazole derivative with a dimethoxyphenyl ketone under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Overview

This compound features:

- An imidazole ring , which is pivotal for biological activity.

- A benzylthio group , enhancing lipophilicity and potential interactions with biological targets.

- A methanone moiety attached to a dimethoxyphenyl group, which may influence its pharmacological properties.

Medicinal Chemistry Applications

-

Pharmacological Potential :

- Preliminary studies indicate that compounds similar to (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone exhibit significant pharmacological activities, including antimicrobial and anticancer properties. These activities are typically assessed through bioassays to establish efficacy and safety profiles.

-

Mechanism of Action :

- The compound may interact with various biological targets such as enzymes or receptors. Its mechanism of action could involve binding or inhibition processes. Understanding these interactions is crucial for developing therapeutic agents.

The compound has shown promising biological activities that can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against a range of bacteria and fungi. Similar compounds have been documented to possess significant antibacterial properties. |

| Anticancer | Preliminary investigations suggest potential cytotoxic effects against cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms. |

Case Studies

Several case studies highlight the compound's effectiveness in different applications:

-

Anticancer Research :

- A study demonstrated that structurally similar compounds exhibited significant cytotoxicity against breast and liver cancer cell lines. The mechanism was linked to apoptosis via caspase activation.

-

Antimicrobial Studies :

- Research on related piperidine derivatives has shown promising antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria as well as fungi.

Wirkmechanismus

The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The benzylthio group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The dimethoxyphenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Benzylthio and Dihydroimidazole Motifs

Several compounds share the benzylthio-dihydroimidazole core but differ in substituents:

- (4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone (): Replaces the 2,3-dimethoxyphenyl group with a 4-nitrophenyl moiety. Incorporates a trifluoromethyl group on the benzylthio side chain, enhancing lipophilicity and electron-withdrawing effects. Likely exhibits higher metabolic stability due to the nitro group but reduced solubility compared to the dimethoxy analog.

- Substituted 2-(2-methylbenzylthio)-1H-imidazole-4,5-carboxylic acid derivatives (): Feature carboxylic acid substituents instead of a methanone group. The acidic groups may improve water solubility but reduce membrane permeability.

Substituent Effects on Physicochemical Properties

The 2,3-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, which contrast with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) in analogs (). These differences impact:

- Melting Points : Dimethoxy-substituted analogs (e.g., 4k in ) exhibit higher melting points (217–219°C) compared to nitro-substituted derivatives (e.g., 4i: 189–190°C), likely due to enhanced intermolecular interactions from methoxy groups .

- Spectral Data :

Data Tables

Table 1. Comparison of Key Physicochemical Properties

Table 2. Substituent Impact on Hypothetical Bioactivity

Biologische Aktivität

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone is a synthetic organic molecule that belongs to the imidazole derivatives class. Its unique structure, featuring an imidazole ring, a benzylthio group, and a methanone moiety, suggests potential biological activities that could be of interest in medicinal chemistry.

Chemical Structure

The molecular formula of the compound is , and it includes key functional groups that may influence its biological activity. The presence of the imidazole ring is particularly significant as it is a common pharmacophore in many bioactive compounds.

The biological activity of this compound may be attributed to its ability to interact with various biological targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and metal ion coordination, which are crucial for binding interactions in biological systems.

Biological Activities

Preliminary studies and structure-activity relationship (SAR) analyses suggest that compounds similar to This compound exhibit a range of pharmacological properties:

- Anticancer Activity : Compounds with imidazole structures have shown potential in inhibiting cancer cell proliferation. For instance, related imidazole derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The presence of the benzylthio group may enhance antimicrobial activity. Studies indicate that thiazole and imidazole derivatives can exhibit antibacterial and antifungal activities, suggesting that this compound could share similar properties.

Case Studies

- Anticancer Evaluation :

- A study involving related imidazole derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The mechanism was linked to the induction of apoptosis in cancer cells.

- Antimicrobial Activity :

- Research on thiazole-based compounds has shown promising antibacterial effects against Gram-positive and Gram-negative bacteria. The structural features similar to those in our compound may suggest comparable efficacy.

Data Table: Biological Activity Overview

Synthesis Methods

The synthesis of This compound can be achieved through several organic reactions:

- Formation of Imidazole Ring : This can be done via condensation reactions involving appropriate precursors.

- Introduction of Benzylthio Group : This typically involves nucleophilic substitution reactions.

- Methanone Moiety Addition : This can be achieved through acylation reactions using suitable acylating agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

Thioether formation : Reacting a benzylthiol derivative with a dihydroimidazole precursor under basic conditions (e.g., K₂CO₃ in DMF) .

Ketone coupling : Introducing the 2,3-dimethoxyphenyl methanone moiety via nucleophilic acyl substitution or Friedel-Crafts acylation .

- Key parameters : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for thiol to imidazole) significantly impact yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard, with yields ranging from 45% to 68% depending on substituent steric effects .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the benzylthio group (~δ 3.8–4.2 ppm for SCH₂), dihydroimidazole protons (δ 3.2–3.5 ppm), and methoxy groups (δ 3.7–3.9 ppm) .

- IR spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and C-S (650–700 cm⁻¹) stretches .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₅N₂O₃S: 421.1584; observed: 421.1586) .

Q. What functional groups in this compound dictate its reactivity in medicinal chemistry applications?

- Methodological Answer :

- Benzylthio group : Susceptible to oxidation (forming sulfoxides/sulfones) or nucleophilic displacement, enabling prodrug strategies .

- Dihydroimidazole ring : Acts as a hydrogen-bond donor/acceptor, critical for target binding .

- Methoxy substituents : Electron-donating effects enhance aromatic electrophilic substitution (e.g., halogenation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield for derivatives with bulky substituents?

- Methodological Answer :

- Solvent choice : Switch to polar aprotic solvents (e.g., DMSO) to stabilize intermediates in sterically hindered reactions .

- Catalysis : Use Pd-mediated cross-coupling for aryl substitutions (e.g., Suzuki-Miyaura) with bulky groups .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 4h) and improves yield by 15–20% .

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

- Methodological Answer :

- X-ray diffraction : Use SHELXL for refinement, focusing on resolving disorder in the benzylthio or methoxy groups .

- Data collection : High-resolution (<1.0 Å) data at low temperature (90 K) minimizes thermal motion artifacts .

- Validation : Cross-check with DFT-optimized geometries (e.g., B3LYP/6-31G*) to confirm bond angles/lengths .

Q. How can researchers investigate the biological activity of this compound against specific targets (e.g., kinases)?

- Methodological Answer :

- Target screening : Use fluorescence polarization assays or SPR to measure binding affinity (Kd) for kinase domains .

- Docking studies : Employ AutoDock Vina with crystal structures (e.g., PDB 2JDO) to predict binding poses of the dihydroimidazole and methoxyphenyl groups .

- Functional assays : Test inhibition of ATP hydrolysis (e.g., ADP-Glo™ Kinase Assay) at varying concentrations (IC50 determination) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogen (Br, F) or electron-withdrawing groups (NO₂) on the phenyl ring .

- Activity cliff analysis : Compare IC50 values against substituent electronic parameters (Hammett σ) or lipophilicity (logP) .

- Example SAR Table :

| Substituent (R) | IC50 (μM) | logP |

|---|---|---|

| -OCH₃ | 0.45 | 2.8 |

| -Br | 0.12 | 3.5 |

| -NO₂ | 0.09 | 3.1 |

Q. How should researchers address contradictions in reported biological activities across studies?

- Methodological Answer :

- Experimental replication : Standardize assay conditions (e.g., cell line, serum concentration) to minimize variability .

- Meta-analysis : Use tools like RevMan to statistically aggregate data from multiple studies, highlighting heterogeneity (I² statistic) .

- Mechanistic studies : Perform knock-out (CRISPR) or inhibitor co-treatment experiments to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.